5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE
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Overview
Description
5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE is a complex organic compound characterized by the presence of methoxyphenyl groups and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized with a suitable reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxazole ring.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylamine share structural similarities.
Oxazole derivatives: Compounds such as 2,5-dimethyl-1,3-oxazole and 4,5-diphenyl-1,3-oxazole are structurally related.
Uniqueness
The uniqueness of 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE lies in its combination of methoxyphenyl groups and an oxazole ring, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-7-3-13(4-8-15)11-20-18(22)19-21-12-17(25-19)14-5-9-16(24-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVOWHQGXGAJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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